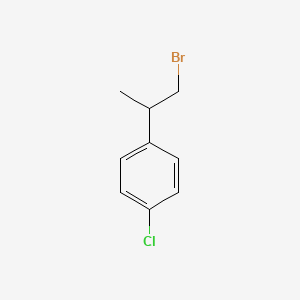

1-(1-bromopropan-2-yl)-4-chlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Bromopropan-2-yl)-4-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromopropyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-4-chlorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-chloropropiophenone followed by a Grignard reaction. The reaction conditions typically include the use of magnesium in diethyl ether, followed by the addition of bromine to achieve the desired brominated product .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropan-2-yl)-4-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of the compound can yield the corresponding alkane or alkene derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

Substitution: 1-(1-Hydroxypropan-2-yl)-4-chlorobenzene.

Oxidation: 4-Chlorobenzoic acid.

Reduction: 1-(1-Propyl)-4-chlorobenzene.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-4-chlorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-(1-bromopropan-2-yl)-4-chlorobenzene involves its interaction with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This property is exploited in organic synthesis to introduce functional groups into molecules. Additionally, the compound’s aromatic ring can participate in π-π interactions, influencing its reactivity and binding affinity with other molecules.

Comparison with Similar Compounds

1-(1-Bromopropan-2-yl)benzene: Lacks the chlorine substituent, resulting in different reactivity and applications.

1-(1-Bromopropan-2-yl)-3-chlorobenzene: Positional isomer with the chlorine atom at a different position on the benzene ring, leading to variations in chemical behavior.

1-(1-Bromopropan-2-yl)-2-chlorobenzene: Another positional isomer with distinct properties and reactivity.

Uniqueness: 1-(1-Bromopropan-2-yl)-4-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and potential applications. The presence of both halogen atoms allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Biological Activity

1-(1-bromopropan-2-yl)-4-chlorobenzene, also known by its CAS number 23430-48-0, is an organic compound with significant potential in biological applications. Its unique structure, featuring a brominated propyl group and a chlorobenzene moiety, positions it as a candidate for various biochemical interactions. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H10BrCl. The presence of both bromine and chlorine atoms contributes to its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrCl |

| Molecular Weight | 253.55 g/mol |

| Boiling Point | 200 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can facilitate nucleophilic substitution reactions, while the chlorobenzene ring may engage in π-π stacking interactions with aromatic amino acids in proteins.

Interaction with Enzymes

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, its structural analogs have shown promise in enzyme inhibition studies, suggesting a similar mechanism may apply to this compound.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Anticancer Activity

A study on structurally similar compounds demonstrated significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells. These findings suggest that this compound could exhibit similar cytotoxic properties.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 14 |

| Compound B | A2780 | 11 |

| This compound | Hypothetical | TBD |

Research Applications

The compound's unique structure makes it an attractive candidate for further research in several areas:

Drug Development

Investigations into the pharmacological properties of halogenated compounds have highlighted their potential as drug candidates. The ability of this compound to modulate enzyme activity could lead to the development of novel therapeutic agents.

Biochemical Studies

Due to its reactivity, this compound can serve as a valuable tool in studying protein-ligand interactions and enzyme kinetics. Its application in high-throughput screening assays could facilitate the discovery of new inhibitors for therapeutic targets.

Properties

IUPAC Name |

1-(1-bromopropan-2-yl)-4-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTICVIAOUGREAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.